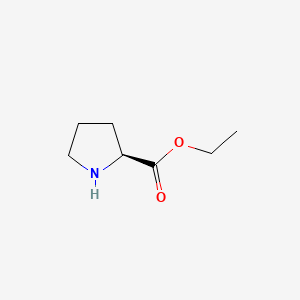

(S)-Ethyl pyrrolidine-2-carboxylate

説明

Significance of (S)-Ethyl Pyrrolidine-2-carboxylate as a Chiral Scaffold

This compound, an ester derivative of L-proline, is a cornerstone in the world of chiral building blocks. organic-chemistry.org Its significance stems from several key attributes:

Versatile Functionality: The presence of both a secondary amine and an ester group allows for a wide range of chemical transformations. The amine can be acylated, alkylated, or used as a nucleophile, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This dual functionality makes it a versatile intermediate for the synthesis of more complex molecules.

Stereochemical Control: The (S)-configuration at the C2 position provides a reliable source of chirality. This stereocenter can direct the formation of new stereocenters in subsequent reactions, a critical aspect of asymmetric synthesis. nih.gov The rigid pyrrolidine (B122466) ring structure helps to create a well-defined three-dimensional environment, influencing the stereochemical outcome of reactions. nih.gov

Accessibility: this compound is readily available from L-proline, a naturally occurring and inexpensive amino acid. This accessibility makes it an economically viable choice for both academic research and industrial applications.

The utility of this compound is evident in its application as a precursor for a variety of chiral ligands and organocatalysts. These catalysts are instrumental in promoting a wide array of asymmetric reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions, often with high levels of enantioselectivity. libretexts.orgrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| CAS Number | 60169-67-7 |

| Appearance | Oil |

Note: Data sourced from PubChem. nih.gov

Overview of Research Trajectories for Related Pyrrolidine Derivatives

The foundational importance of this compound has spurred extensive research into a diverse range of related pyrrolidine derivatives. frontiersin.orgnih.gov These investigations aim to fine-tune the steric and electronic properties of the pyrrolidine scaffold to achieve even greater control and efficiency in chemical synthesis.

Current research in this area is focused on several key trajectories:

Development of Novel Organocatalysts: Scientists are continuously designing and synthesizing new pyrrolidine-based organocatalysts. organic-chemistry.org By modifying the substituents on the pyrrolidine ring, researchers can alter the catalyst's activity and selectivity for specific transformations. rsc.org

Synthesis of Biologically Active Molecules: The pyrrolidine ring is a common motif in many natural products and pharmaceuticals. frontiersin.orgnih.gov Research is actively exploring the use of chiral pyrrolidine derivatives as key intermediates in the total synthesis of complex, biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. frontiersin.orgmdpi.com

Asymmetric Synthesis of Non-natural Amino Acids: Pyrrolidine derivatives serve as valuable templates for the synthesis of non-proteinogenic amino acids. These unnatural amino acids are incorporated into peptides to enhance their stability, conformational properties, and biological activity.

Functionalization of the Pyrrolidine Ring: Significant effort is dedicated to developing new methods for the stereoselective functionalization of the pyrrolidine ring at various positions. nih.gov This includes C-H activation strategies and cycloaddition reactions to introduce diverse functional groups and create complex polycyclic structures. nih.govacs.org

The exploration of these research avenues continues to expand the synthetic utility of pyrrolidine derivatives, solidifying their position as indispensable tools in modern chemical research.

Structure

2D Structure

特性

IUPAC Name |

ethyl (2S)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNJHVDIRZNKOX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206897 | |

| Record name | L-Proline, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5817-26-5 | |

| Record name | L-Proline, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline Ethyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S Ethyl Pyrrolidine 2 Carboxylate and Its Analogues

Chiral Pool Approaches Utilizing L-Proline and its Derivatives

L-proline, a naturally occurring amino acid with the desired (S)-stereochemistry at the C2 position, serves as a cost-effective and readily available starting material for the synthesis of (S)-Ethyl pyrrolidine-2-carboxylate and its analogs. nih.govsigmaaldrich.comnih.gov The inherent chirality of L-proline is preserved and transferred to the target molecule, making this a highly efficient strategy. nih.gov

Esterification and N-Deprotection Strategies

A straightforward method to synthesize this compound from L-proline involves direct esterification. This reaction is typically carried out by reacting L-proline with ethanol (B145695) in the presence of an acid catalyst, such as thionyl chloride or gaseous hydrogen chloride. google.com The acidic conditions facilitate the formation of the ethyl ester while also protonating the secondary amine of the pyrrolidine (B122466) ring.

Alternatively, N-protected L-proline derivatives are often used to improve solubility and control reactivity during the esterification process. A common protecting group is the tert-butyloxycarbonyl (Boc) group. N-Boc-L-proline can be esterified with ethyl iodide or other ethylating agents in the presence of a base. Subsequent removal of the Boc group under acidic conditions, for instance with trifluoroacetic acid, yields the desired this compound. google.com

| Starting Material | Reagents | Product | Ref. |

| L-Proline | Ethanol, Thionyl Chloride | This compound | google.com |

| N-Boc-L-proline | 1. Ethyl iodide, Base; 2. Trifluoroacetic acid | This compound | google.com |

Derivatization of L-Proline for Analog Synthesis

The versatility of L-proline as a chiral starting material extends to the synthesis of a wide array of pyrrolidine analogs. sigmaaldrich.com The carboxylic acid and the secondary amine functionalities of L-proline provide two reactive handles for chemical modification. For instance, the carboxylic acid can be converted to amides, ketones, or reduced to an alcohol. The nitrogen atom can be alkylated or acylated to introduce various substituents. nih.govnih.gov

Furthermore, the pyrrolidine ring itself can be functionalized. For example, phosphonic acid analogues of proline have been synthesized to act as inhibitors for enzymes like δ1-pyrroline-5-carboxylate reductase. nih.gov The synthesis of these analogs often involves multi-step sequences starting from L-proline or its derivatives, such as (2S,4R)-O-acetyl-4-hydroxyproline, allowing for the introduction of substituents at various positions on the pyrrolidine ring. nih.gov The development of these synthetic routes has been crucial for structure-activity relationship (SAR) studies, as seen in the investigation of ionotropic glutamate (B1630785) receptor antagonists. nih.gov

Asymmetric Synthesis Strategies

Asymmetric synthesis provides an alternative to the chiral pool approach, creating the desired stereocenter during the synthetic sequence. These methods are particularly valuable for the synthesis of pyrrolidine analogs that are not readily accessible from naturally occurring chiral starting materials.

Enantioselective Catalytic Methods

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral pyrrolidines. nih.gov One notable example is the dirhodium tetracarboxylate-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates. This reaction proceeds with high enantio- and diastereoselectivity to afford functionalized pyrrolidines. acs.org The choice of the chiral rhodium catalyst is critical for achieving high levels of stereocontrol. acs.org

Organocatalysis, using small chiral organic molecules, has also been successfully employed. For example, proline and its derivatives can catalyze asymmetric aldol (B89426) and Mannich reactions to produce substituted pyrrolidines with high enantiomeric excess. researchgate.netemorychem.science BINOL-derived phosphoric acids have been used to catalyze the enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles with aldehydes, yielding highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov

| Reaction Type | Catalyst | Reactants | Product | Ref. |

| C-H Functionalization | Dirhodium tetracarboxylate | N-Boc-2,5-dihydro-1H-pyrrole, Aryldiazoacetate | Functionalized Pyrrolidine | acs.org |

| Aldol Reaction | L-Proline | Ketone, Aldehyde | Chiral Amino Alcohol | emorychem.science |

| [6+2] Cycloaddition | BINOL-phosphoric acid | 1H-pyrrole-2-carbinol, Aryl acetaldehyde | 2,3-Dihydro-1H-pyrrolizin-3-ol | nih.gov |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered. Evans-type oxazolidinones are a widely used class of chiral auxiliaries for asymmetric synthesis. researchgate.net For instance, an Evans oxazolidinone can be acylated and then subjected to a diastereoselective aldol reaction. Subsequent cleavage of the auxiliary yields the chiral aldol product. This strategy has been applied to solid-phase synthesis, where the chiral auxiliary is attached to a polymer support. springernature.com

Pseudoephedrine is another effective chiral auxiliary. When reacted with a carboxylic acid, it forms an amide that can be enolized and subsequently alkylated with high diastereoselectivity. wikipedia.org The stereochemical outcome is directed by the chiral scaffold of the pseudoephedrine.

C(sp3)-H Activation Methodologies for Stereocontrol

The direct functionalization of unactivated C(sp3)-H bonds is a rapidly developing area in organic synthesis that offers a powerful and efficient way to construct complex molecules. Palladium-catalyzed C(sp3)-H arylation has been successfully applied to the synthesis of substituted pyrrolidines with excellent regio- and stereoselectivity. acs.orgnih.govresearchgate.net In this approach, a directing group, such as an aminoquinoline amide, is attached to the pyrrolidine ring, typically at the C3 position. acs.orgnih.govresearchgate.netacs.org This directing group coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond and facilitating its selective activation and subsequent arylation. acs.org

This methodology has been used to synthesize cis-3,4-disubstituted pyrrolidines with high stereocontrol. acs.orgnih.govresearchgate.net The directing group can be removed under mild conditions to afford a variety of functionalized pyrrolidine derivatives. acs.orgnih.gov This strategy has proven valuable in the synthesis of biologically active molecules and has been employed in the stereoselective synthesis of proline analogues. nih.govnih.gov

| Catalyst | Directing Group | Substrate | Product | Ref. |

| Palladium | Aminoquinoline | Pyrrolidine-3-carboxamide | C4-arylated pyrrolidine | acs.orgnih.govresearchgate.netacs.org |

Diastereoselective Control in Pyrrolidine Synthesis

Achieving high diastereoselectivity is crucial in the synthesis of complex pyrrolidine structures. Various strategies have been developed to control the stereochemical outcome of reactions that form the pyrrolidine ring.

One notable method involves the Lewis acid-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.govacs.org This one-pot operation can construct up to three contiguous stereogenic centers with high diastereoselectivity. nih.govacs.org The reaction's course can be influenced by additives; for instance, the presence of acetonitrile (B52724) can prevent the formation of the pyrrolidine derivative, favoring a tetrahydrofuran (B95107) product instead. nih.govacs.org The pyrrolidine is formed through a proposed intramolecular rearrangement of an initially formed tetrahydrofuran derivative, promoted by the Lewis acid. nih.govacs.org

Another approach to diastereoselective pyrrolidine synthesis is through the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. acs.org The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene, acting as an electron-withdrawing group, allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org This method, catalyzed by silver carbonate, can generate up to four stereogenic centers in the pyrrolidine ring with good to excellent regio- and diastereoselectivities. acs.org The stereochemistry of the final product is directed by the configuration of the sulfinyl group. acs.org

Copper-promoted intramolecular aminooxygenation of alkenes also provides a pathway to disubstituted pyrrolidines with high diastereoselectivity. nih.gov This method has been shown to produce both 2,5-cis and 2,5-trans pyrrolidines in excellent diastereoselectivity without the need for additional coordinating groups on the substrate. nih.gov The stereochemical outcome is rationalized by the conformational factors of the transition state. nih.gov

Furthermore, a one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of a base and a gold(I) catalyst, can produce substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivities. rsc.org

| Method | Key Features | Stereochemical Outcome | Reference |

| Lewis Acid-Catalyzed MCR | One-pot, up to three stereocenters | High diastereoselectivity | nih.govacs.org |

| 1,3-Dipolar Cycloaddition | Chiral auxiliary, up to four stereocenters | High regio- and diastereoselectivity | acs.org |

| Copper-Promoted Aminooxygenation | Intramolecular, no extra coordinating groups | Excellent diastereoselectivity for cis and trans | nih.gov |

| Nitro-Mannich/Hydroamination | Dual catalysis, three stereocenters | Good to excellent diastereoselectivity | rsc.org |

Multicomponent Reaction (MCR) Approaches for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) are highly efficient for building complex molecular scaffolds like pyrrolidines in a single step. nih.govtandfonline.com These reactions are of great importance in medicinal and synthetic organic chemistry. nih.gov

A prime example is the TiCl4-catalyzed multicomponent coupling that yields functionalized pyrrolidines with multiple stereocenters. nih.gov This process can create up to three adjacent asymmetric centers in one operation. nih.gov Another MCR involves the reaction of aldehydes, amino acid esters, and chalcones in the presence of iodine and potassium carbonate to produce pyrrolidine-2-carboxylates. tandfonline.com

The 1,3-dipolar cycloaddition of azomethine ylides, often generated in situ, is a cornerstone of MCRs for pyrrolidine synthesis. tandfonline.comtandfonline.com For instance, the reaction of allyl amines and maleimides can form an intermediate that reacts with an aldehyde to generate an iminium salt; this salt then undergoes a 1,3-dipolar cycloaddition with another molecule of maleimide (B117702) to yield spiro pyrrolidine compounds. tandfonline.com

Furthermore, a Yb(OTf)3-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters provides a diastereoselective route to pyrrolidines. organic-chemistry.org This method, which generates the aldimine in situ, favors the formation of the cis-2,5-disubstituted pyrrolidine. organic-chemistry.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Lewis Acid-Catalyzed Coupling | Phenyldihydrofuran, N-tosyl imino ester, silane | TiCl4 | Highly substituted pyrrolidines | nih.gov |

| One-Pot MCR | Aldehydes, amino acid esters, chalcones | I2, K2CO3 | Pyrrolidine-2-carboxylates | tandfonline.com |

| 1,3-Dipolar Cycloaddition | Allyl amines, maleimides, aldehydes | Toluene | Spiro pyrrolidines | tandfonline.com |

| Three-Component Reaction | Aldehydes, amines, 1,1-cyclopropanediesters | Yb(OTf)3 | cis-2,5-Disubstituted pyrrolidines | organic-chemistry.org |

Advanced Synthetic Transformations for Pyrrolidine Derivatives

Recent advancements in synthetic chemistry have introduced novel and efficient methods for the synthesis of pyrrolidine derivatives, including catalytic hydrogenations, metal-free protocols, cyclization and rearrangement reactions, and flow chemistry applications.

Catalytic Hydrogenation of Pyrroline (B1223166) Intermediates

The catalytic hydrogenation of pyrroline or pyrrole (B145914) precursors is a well-established method for obtaining pyrrolidines. acs.orgacs.org Heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to fully reduced, functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. acs.orgacs.org The reaction is believed to proceed in a two-step sequence, where the initial reduction of a substituent on the pyrrole ring directs the subsequent hydrogenation of the ring itself. acs.orgacs.org Rhodium on alumina (B75360) (Rh/Al2O3) is an effective catalyst for these transformations, which can often be carried out under mild conditions (1 atm H2, room temperature). acs.org

A gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides also provides a route to enantioenriched pyrrolidines in excellent yields and enantioselectivities. organic-chemistry.org

Transition-Metal-Free Synthetic Protocols

The development of transition-metal-free synthetic methods is a growing area of interest due to cost and environmental considerations. An operationally simple direct δ-amination of sp3 C-H bonds using molecular iodine (I2) as the sole oxidant provides facile access to pyrrolidines from readily available substrates. organic-chemistry.org

Another metal-free approach involves a Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines, which has been used for the stereoselective total synthesis of various alkaloids. organic-chemistry.org Additionally, the use of triethylsilane (Et3SiH) and a catalytic amount of iodine enables the intramolecular hydroamination/reduction of unactivated alkynes at room temperature to afford disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org

Intramolecular Cyclization and Rearrangement Reactions

Intramolecular reactions are powerful tools for constructing the pyrrolidine ring. Dirhodium-catalyzed intramolecular nitrene insertion into sp3 C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines at room temperature. organic-chemistry.org

The intramolecular cyclization of N-(3-butynyl)-sulfonamides, catalyzed by PdCl2 or AuCl, yields 2,3-dihydropyrroles, which can be further transformed into N-tosyl-pyrrolidine-2-carboxylic acids. rsc.org Triflic acid can promote the intramolecular cyclization of 1-benzyl-2-(nitromethylene)pyrrolidines to form polycyclic pyrrolidine derivatives. tandfonline.com

Rearrangement reactions also offer a unique entry to pyrrolidine structures. For example, vinylaziridines can undergo spontaneous rearrangement to form pyrrolidines. researchgate.net An acid-catalyzed tandem intramolecular cyclization/1,3-aryl shift of N-(4,4-diethoxybutyl)imines has also been reported to produce 3-arylidene-1-pyrrolines. rsc.org

Flow Chemistry Applications in Pyrrolidine Synthesis

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. nih.gov This technology has been successfully applied to the synthesis of pyrrolidine derivatives.

An electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor provides an efficient and green method for synthesizing piperidine (B6355638) and pyrrolidine derivatives. nih.govresearchgate.net This method avoids the use of expensive or toxic reagents and can be scaled up for preparative synthesis. nih.gov

Photochemical reactions in flow have also been developed. A key example is the intramolecular photochemical [2 + 2]-cycloaddition of an acrylic acid derivative to synthesize 2,4-methanopyrrolidines, which are conformationally rigid analogs of pyrrolidine. acs.orgacs.org This process has been scaled from milligrams in batch to kilograms in a flow system. acs.org

Reactivity Profiles and Mechanistic Investigations in Organocatalysis

(S)-Ethyl Pyrrolidine-2-carboxylate as an Organocatalyst in Asymmetric Reactions

This compound, a derivative of the naturally occurring amino acid L-proline, has emerged as a significant player in the field of asymmetric organocatalysis. nih.govresearchgate.net Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. mdpi.com The chiral nature of this compound allows for the synthesis of enantiomerically enriched products, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.govyoutube.com The versatility of this organocatalyst stems from its ability to activate substrates through various mechanisms, leading to the formation of new stereocenters with high levels of control. nih.govnih.gov

The catalytic activity of this compound and other proline-derived organocatalysts is primarily based on their ability to form key reactive intermediates: enamines and iminium ions. nih.govacs.org

Enamine Catalysis: In this mode of activation, the secondary amine of the pyrrolidine (B122466) ring reacts with a carbonyl compound, such as an aldehyde or a ketone, to form a nucleophilic enamine intermediate. youtube.com This process involves the reversible formation of a carbinolamine, followed by dehydration. The resulting enamine is a more potent nucleophile than the corresponding enol or enolate due to the higher energy of the nitrogen lone pair. youtube.com This enhanced nucleophilicity allows the enamine to react with various electrophiles. The chirality of the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with a specific configuration. After the key bond-forming step, the resulting intermediate is hydrolyzed to release the product and regenerate the catalyst, thus completing the catalytic cycle. The five-membered ring structure of the pyrrolidine scaffold provides conformational rigidity, which is crucial for achieving high stereoselectivity. nih.gov

Iminium Ion Catalysis: When reacting with α,β-unsaturated carbonyl compounds, this compound can form a positively charged iminium ion. acs.orgunl.pt This is achieved through the condensation of the secondary amine with the carbonyl group, typically in the presence of a Brønsted or Lewis acid co-catalyst. The formation of the iminium ion significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, thereby activating it for nucleophilic attack at the β-position. acs.org This activation strategy is particularly effective for conjugate addition reactions. The steric hindrance provided by the substituent at the C2 position of the pyrrolidine ring effectively shields one face of the iminium ion, forcing the nucleophile to attack from the less hindered face. nih.gov This facial discrimination is the basis for the enantioselectivity observed in these reactions. Computational studies have been employed to examine the relative stability of various pyrrolidine-derived iminium ions, providing insights into their reactivity and the factors governing the efficiency of the catalytic process. nih.govacs.org

The dual modes of activation through enamine and iminium ion catalysis make this compound and its derivatives powerful tools for a wide range of asymmetric transformations. nih.govacs.org

The ability of this compound and related proline derivatives to mediate the formation of carbon-carbon bonds with high stereocontrol has been extensively demonstrated in two of the most fundamental reactions in organic synthesis: the aldol (B89426) reaction and the Michael addition. researchgate.netlibretexts.org

Aldol Reactions: The asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are versatile building blocks in the synthesis of natural products and pharmaceuticals. emorychem.sciencewikipedia.org In an organocatalytic aldol reaction, the pyrrolidine-based catalyst reacts with a donor ketone or aldehyde to form an enamine intermediate. youtube.com This enamine then attacks an acceptor aldehyde, leading to the formation of a new C-C bond. libretexts.org The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst in the transition state. emorychem.science Proline and its derivatives have been shown to be highly effective catalysts for direct asymmetric aldol reactions, affording products with high diastereoselectivities and enantioselectivities. researchgate.netemorychem.science The reaction can be performed under mild conditions and often with low catalyst loadings. emorychem.science The efficiency of these catalysts is influenced by their structural features, and even small modifications can have a significant impact on the reaction's rate and stereoselectivity. emorychem.science

Michael Additions: The Michael addition, or conjugate addition, is a key reaction for the formation of 1,5-dicarbonyl compounds and other important structural motifs. libretexts.orgmasterorganicchemistry.com In the context of organocatalysis, this compound can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. rsc.org The reaction can proceed through either an enamine or an iminium ion pathway, depending on the nature of the reactants. When a ketone or aldehyde is the nucleophile, it is converted into a chiral enamine by the catalyst, which then adds to the Michael acceptor. nih.gov Alternatively, the α,β-unsaturated aldehyde or ketone can be activated by forming a chiral iminium ion, to which a nucleophile can add. acs.org These organocatalytic Michael additions have been successfully applied to a variety of substrates, including nitroolefins and enones, to produce highly functionalized products in good yields and with excellent enantiomeric excesses. rsc.orgnih.gov

The following table summarizes representative results for aldol and Michael reactions catalyzed by proline derivatives, showcasing the high levels of stereocontrol achievable.

| Reaction | Catalyst | Donor | Acceptor | Product ee (%) | Reference |

| Aldol Reaction | L-Proline | Acetone | 4-Nitrobenzaldehyde | 96 | researchgate.net |

| Aldol Reaction | Prolinamide Deriv. | Cyclohexanone | 4-Nitrobenzaldehyde | >99 | emorychem.science |

| Michael Addition | L-Proline | Propanal | trans-β-Nitrostyrene | 99 | nih.gov |

| Michael Addition | Prolinamide Deriv. | Cyclohexanone | trans-β-Nitrostyrene | 97 | nih.gov |

This table is for illustrative purposes and shows the general effectiveness of proline-based catalysts. Specific results for this compound may vary.

Understanding the origin of stereoselectivity in organocatalyzed reactions is crucial for the rational design of new and more efficient catalysts. For reactions catalyzed by this compound and its congeners, several models have been proposed to explain the observed high levels of enantio- and diastereoselectivity. These models are often supported by computational studies and experimental evidence.

A widely accepted model for the proline-catalyzed aldol reaction involves a nine-membered cyclic transition state. youtube.com In this model, the carboxylic acid group of the proline catalyst plays a crucial role by acting as a Brønsted acid, activating the acceptor aldehyde through hydrogen bonding. youtube.com This bifunctional activation, where the amine part of the catalyst forms the enamine and the acid part activates the electrophile, leads to a highly organized transition state. youtube.com The steric hindrance of the pyrrolidine ring directs the facial selectivity of the enamine attack on the aldehyde.

In the case of Michael additions proceeding through an iminium ion intermediate, the stereoselectivity is primarily dictated by the steric shielding of one face of the iminium ion by the substituent on the pyrrolidine ring. nih.gov For diarylprolinol silyl (B83357) ether catalysts, a popular class of proline derivatives, the bulky diarylmethylsilyl ether group effectively blocks one side of the molecule, forcing the nucleophile to approach from the opposite face. nih.gov

Computational studies, often employing density functional theory (DFT), have become an indispensable tool for investigating the transition states of these reactions. nih.gov These studies allow for the visualization and energy calculation of various possible transition state structures, helping to identify the lowest energy pathway that leads to the major stereoisomer. For instance, calculations can reveal key non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize the favored transition state and destabilize competing pathways. nih.gov These theoretical investigations, in conjunction with experimental findings, provide a detailed picture of the reaction mechanism and the factors governing stereoselectivity.

Role as Chiral Ligands and Auxiliaries in Catalytic Systems

Beyond their direct use as organocatalysts, derivatives of (S)-pyrrolidine-2-carboxylic acid, including the ethyl ester, serve as valuable chiral building blocks for the synthesis of ligands for transition-metal catalysis and as chiral auxiliaries in stereocontrolled transformations. nih.govwikipedia.org

The development of chiral ligands is central to the field of asymmetric transition-metal catalysis. nih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a variety of transformations. Pyrrolidine-based structures are privileged scaffolds in ligand design due to their conformational rigidity and the stereocenter at the C2 position. mdpi.com

This compound can be chemically modified to introduce coordinating atoms such as phosphorus or nitrogen, transforming it into a bidentate or polydentate ligand. For example, the carboxylate group can be reduced to an alcohol and further functionalized, or the nitrogen atom can be derivatized. These modifications lead to the creation of a wide array of chiral ligands, including P,N-ligands and N,N-ligands. nih.gov

C2-symmetric ligands, where two identical chiral units are related by a C2 axis of rotation, have been particularly successful in asymmetric catalysis because they reduce the number of possible diastereomeric transition states. nih.gov Derivatives of (S)-pyrrolidine-2-carboxylic acid have been used to construct such C2-symmetric ligands. capes.gov.br However, nonsymmetrical ligands, which possess sterically and electronically distinct coordinating groups, have also proven to be highly effective and in some cases superior to their C2-symmetric counterparts. nih.gov The modular nature of pyrrolidine-based ligands allows for systematic tuning of their steric and electronic properties to optimize the catalytic performance for a specific reaction.

The following table provides examples of reaction types where pyrrolidine-derived ligands have been successfully employed.

| Catalytic Reaction Type | Metal | Ligand Type Derived from Pyrrolidine |

| Asymmetric Hydrogenation | Rhodium | Chiral Phosphine Ligands |

| Asymmetric Allylic Alkylation | Palladium | Chiral P,N-Ligands |

| Asymmetric C-H Functionalization | Rhodium | Chiral Carboxylate Ligands |

| Asymmetric Addition of Diethylzinc | Titanium | Chiral Amino Alcohols |

This table illustrates the broad applicability of pyrrolidine-based ligands in transition-metal catalysis.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com The pyrrolidine framework derived from (S)-pyrrolidine-2-carboxylic acid can be incorporated into chiral auxiliaries.

For instance, the amine functionality of the pyrrolidine can be acylated with a prochiral substrate. The inherent chirality of the pyrrolidine ring then controls the diastereoselectivity of reactions such as enolate alkylation or aldol reactions. wikipedia.org The steric bulk of the auxiliary can effectively block one face of the reactive intermediate, forcing the reagent to approach from the opposite side. wikipedia.org

A key advantage of using chiral auxiliaries is the ability to achieve high levels of stereocontrol in a predictable manner. The diastereomeric products formed can often be separated by standard purification techniques like chromatography or crystallization. Subsequent cleavage of the auxiliary provides the desired enantiomerically enriched product. While the use of chiral auxiliaries requires additional synthetic steps for attachment and removal, it remains a powerful and reliable strategy for asymmetric synthesis, particularly when a catalytic method is not available or inefficient. sigmaaldrich.com The N-tert-butanesulfinyl group, for example, has been used as a chiral auxiliary in conjunction with pyrrolidine derivatives in diastereoselective cycloaddition reactions to create densely substituted pyrrolidines. acs.org

Derivatization Strategies for Functional Enhancement

The strategic derivatization of (S)-pyrrolidine-2-carboxylate structures is a cornerstone of modern organocatalysis, aiming to refine and enhance their catalytic performance. By systematically modifying the core scaffold, researchers can fine-tune steric and electronic properties to achieve higher reactivity, selectivity, and broader substrate scope. These modifications typically target the ester group and the pyrrolidine ring, leading to a diverse library of catalysts tailored for specific asymmetric transformations.

The functional enhancement of catalysts derived from (S)-pyrrolidine-2-carboxylate often begins with modifications to the ester and the pyrrolidine ring. The ester group can be converted into a variety of other functional groups, most notably amides, to introduce new hydrogen-bonding capabilities and steric bulk. For instance, (S)-proline can be conjugated with chiral β-aminoalcohols or other amines to create bifunctional prolinamide-based organocatalysts. nih.gov This transformation from an ester to an amide introduces a hydrogen-bond donor group, which can be crucial for achieving high performance in certain reactions, such as the Michael addition of aldehydes to nitrostyrenes. nih.gov

Simultaneously, the pyrrolidine ring itself is a prime target for modification. The introduction of substituents on the ring can significantly alter the catalyst's conformational behavior and, consequently, its catalytic activity. nih.gov A common strategy involves creating gem-dimethyl groups on the ring, as seen in derivatives like 5,5-dimethylproline. These groups introduce steric strain that can influence the orientation of the reactive intermediates, thereby enhancing stereoselectivity. acs.org Furthermore, the pyrrolidine scaffold is a fundamental structural motif in many biologically active compounds and ligands, making its derivatization a critical aspect of organic synthesis beyond just organocatalysis. nih.gov

Advanced synthetic strategies, including C(sp3)-H activation, have enabled the introduction of a wide range of aryl groups onto the pyrrolidine ring. nih.gov This methodology allows for the late-stage functionalization of the catalyst structure, providing access to a diverse set of analogs from a common intermediate. For example, a key C-H activation-arylation step can be used to couple functionalized aryl iodides to the pyrrolidine core, creating complex structures that can be further elaborated. nih.gov These derivatization techniques provide a powerful toolkit for developing new generations of highly efficient and selective organocatalysts.

The variation of substituents on the pyrrolidine ring and its associated functional groups has a profound impact on the reactivity and selectivity of the resulting organocatalyst. Even minor structural changes can lead to significant differences in catalytic outcomes, a principle that forms the basis of structure-activity relationship (SAR) studies. nih.gov

Computational and experimental studies have demonstrated the tangible effects of these modifications. For example, the presence of gem-dimethyl groups on the pyrrolidine ring can create strain that favors one transition state over another. In proline-catalyzed aldol reactions, the need to accommodate a proximal alkoxide in the transition state forces a slight rotation of the carboxylate group towards the gem-dimethyl groups, resulting in greater stereoselectivity compared to the unsubstituted proline catalyst. acs.org Similarly, computational studies on a derivative lacking a 5-methyl group showed that the methyl group contributes approximately 1 kcal/mol towards achieving anti-diastereoselectivity in Mannich reactions. acs.orgnih.gov

The table below illustrates the effect of substituent variation on the diastereomeric ratio (dr) and enantiomeric excess (ee) in an organocatalyzed Mannich reaction, based on computational studies.

| Catalyst Derivative | Substituent | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Energy Contribution (kcal/mol) |

| (S)-3-pyrrolidinecarboxylic acid | None (lacks 5-methyl group) | 82:18 | 92% | Reference |

| Proline Analog | 5-methyl group | 95:5 | - | ~1 kcal/mol toward anti-selectivity |

This data is derived from computational studies on related proline derivatives in Mannich reactions. acs.orgnih.gov

Another example from SAR studies on iGluR antagonists demonstrates how repositioning a key functional group dramatically alters biological activity.

| Compound | Substituent Position | Biological Activity Profile |

| 4a | 3'-carboxylic acid | Parental scaffold |

| 4b | 4'-hydroxyl group | High nanomolar affinity for GluK3 |

| 4c | 4'-methyl group | Eliminated affinity for AMPA/KA receptors, leaving micromolar affinity for NMDA receptors |

| 7 | 4'-carboxylic acid | Repositioned vital group, altering receptor interactions |

This data highlights the significant influence of substituent placement on the binding affinity profile of proline analogs. nih.gov

These findings underscore the principle that targeted substituent variation is a powerful tool for modulating the reactivity and selectivity of pyrrolidine-based organocatalysts, enabling the rational design of catalysts for specific asymmetric transformations.

Biological Relevance and Mechanistic Interrogations

Precursor Role in Pharmaceutical Synthesis

The structural framework of (S)-Ethyl pyrrolidine-2-carboxylate serves as a versatile starting point for the stereoselective synthesis of numerous pharmaceutical agents. Its chiral center and reactive functional groups are readily manipulated to construct complex molecular architectures with desired pharmacological properties.

Development of Neurological and Cardiovascular Agents

The pyrrolidine (B122466) moiety is a common feature in drugs targeting the central nervous system and cardiovascular system. While direct synthesis from this compound is not always the primary route, its parent amino acid, L-proline, and its derivatives are fundamental. For instance, the synthesis of Raclopride, a selective dopamine (B1211576) antagonist used in positron emission tomography (PET) studies, involves a pyrrolidin-2-ylmethanamine (B1209507) intermediate, which can be conceptually derived from the reduction of a pyrrolidine-2-carboxamide. mdpi.com Similarly, the synthesis of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure, incorporates a pyrrolidine ring, highlighting the importance of this structural motif in cardiovascular drug design. nih.gov

Synthesis of Bioactive Molecules and Agrochemicals

The utility of the pyrrolidine scaffold extends beyond neurological and cardiovascular agents to a broad spectrum of bioactive molecules. Pyrrolidine derivatives are integral to the structure of various compounds, including antiviral agents. mdpi.com For example, the synthesis of certain antiviral drugs utilizes N-protected proline derivatives which can be prepared from proline esters like this compound. mdpi.com The versatility of the pyrrolidine ring also suggests its potential as a scaffold in the development of novel agrochemicals, although specific examples directly originating from this compound are less documented in readily available literature. nyxxb.cn

Exploration of Biological Activities and Potential Therapeutic Applications

Beyond its role as a synthetic intermediate, this compound and its derivatives have been the subject of investigations into their intrinsic biological activities, revealing a range of potential therapeutic applications.

Antimicrobial and Antifungal Investigations

Derivatives of pyrrolidine have demonstrated notable antimicrobial and antifungal properties. For instance, certain 1-phenyl-5-trimethylsilylpenta-1,4-diyn-3-one derivatives, when reacted with amines to form pyrrolidin-3-ones, have shown biological activity. researchgate.net Furthermore, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have exhibited significant antifungal activity against species like Aspergillus niger and Candida albicans. nih.gov While the ligand itself showed no activity, its copper, cobalt, and nickel complexes were effective, with the copper complex demonstrating the highest potency. nih.gov

| Fungal Species | Compound Type | Observed Activity |

| Aspergillus niger | Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | Significant antifungal activity |

| Candida albicans | Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | Significant antifungal activity |

Neuroprotective and Analgesic Research

The neuroprotective potential of pyrrolidine derivatives is an active area of research. Studies have shown that novel pyrrolidine-2-one derivatives can mitigate cognitive impairment in animal models of Alzheimer's disease. nih.gov These compounds have been observed to improve learning and memory, potentially through the inhibition of acetylcholinesterase and reduction of oxidative stress. nih.gov Similarly, certain pyrrole-containing compounds have demonstrated neuroprotective effects against oxidative stress in vitro. mdpi.com

In the realm of pain management, derivatives of pyrrolidine have shown promise as analgesic agents. A synthetic kainoid, (2S,3R,4R)-3-carboxymethyl-4-(phenylthio)pyrrolidine-2-carboxylic acid (PSPA-1), has been identified as a novel anti-allodynic agent for neuropathic pain. nih.gov It is believed to act by blocking the glutamate-nitric oxide pathway. nih.gov Additionally, 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing high potency in animal models. nih.gov

| Research Area | Compound Class | Key Findings |

| Neuroprotection | Pyrrolidine-2-one derivatives | Amelioration of cognitive deficits in scopolamine-induced models. nih.gov |

| Neuroprotection | Pyrrole-containing azomethine compounds | Protection against H₂O₂-induced oxidative stress in neuroblastoma cells. mdpi.com |

| Analgesia | Synthetic kainoid (PSPA-1) | Relief of neuropathic pain by blocking the glutamate-nitric oxide pathway. nih.gov |

| Analgesia | 5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids | Potent analgesic activity in mouse models. nih.gov |

Enzyme Inhibition and Receptor Modulation Studies (e.g., HIV-1 Reverse Transcriptase, Ionotropic Glutamate (B1630785) Receptors, Voltage-Gated Calcium Channels, µ-Opioid Receptors)

The pyrrolidine scaffold is a key component in molecules designed to interact with various enzymes and receptors.

HIV-1 Reverse Transcriptase: Certain 2-phenylproline derivatives, which can be synthesized from precursors like ethyl N-phenyl-α-phenylglycinate, have been identified as non-nucleosidic inhibitors of HIV-1 reverse transcriptase. researchgate.net This highlights the potential of the pyrrolidine ring in the development of antiretroviral therapies.

Ionotropic Glutamate Receptors: The modulation of ionotropic glutamate receptors (iGluRs) is a significant strategy for treating central nervous system disorders. nih.gov L-trans-pyrrolidine-2,4-dicarboxylic acid, a related compound, has been shown to elevate extracellular glutamate levels by reversing plasma membrane glutamate transporters, which in turn stimulates postsynaptic glutamate receptors. nih.gov This demonstrates the ability of pyrrolidine derivatives to influence glutamatergic neurotransmission.

Voltage-Gated Calcium Channels and µ-Opioid Receptors: While direct studies on this compound are limited, the broader class of pyrrolidine-containing compounds has been explored for their activity on these targets. The structural versatility of the pyrrolidine ring makes it a suitable scaffold for designing ligands that can potentially modulate the function of voltage-gated calcium channels and µ-opioid receptors, which are important targets in pain and other neurological disorders.

Immune Modulation and Anti-inflammatory Effects

The pyrrolidine scaffold, a core component of this compound, is integral to the structure of numerous compounds exhibiting significant anti-inflammatory properties. nih.gov Research into pyrrolidine derivatives has demonstrated their potential to modulate the body's inflammatory response. The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov These enzymes are responsible for metabolizing arachidonic acid into prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.govnih.gov

Derivatives of pyrrolidine have been synthesized and evaluated for their ability to inhibit COX-1, COX-2, and 5-LOX. nih.govdntb.gov.ua For instance, a study on Ethyl-2-amino-1-benzamido-5-[2-(3, 4-dimethoxyphenyl)-2-oxoethylidene]-4-oxopyrrolidine-3-carboxylate, a complex derivative, demonstrated anti-inflammatory activity superior to the standard drug, diclofenac (B195802) sodium, in a carrageenan-induced edema model. researchgate.net Similarly, other synthesized pyrrolidine derivatives have shown significant inhibitory effects on COX-2, an enzyme critically involved in the progression of inflammatory responses. nih.govnih.gov The inhibition of these enzymatic pathways effectively reduces the production of substances that cause pain, swelling, and redness associated with inflammation. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for refining the pharmacological properties of a lead compound. For pyrrolidine-based structures, these studies focus on understanding how chemical modifications to the pyrrolidine ring and its substituents influence biological activity. nih.govic.ac.uk

Correlating Structural Modifications with Pharmacological Profiles

The bioactivity of pyrrolidine derivatives is highly dependent on their three-dimensional structure and the nature of their chemical substituents. nih.gov Modifications at various positions on the pyrrolidine ring can drastically alter the compound's pharmacological profile.

Key structural modifications and their impact on activity include:

Substituents at C-2: The group at the C-2 position of the pyrrolidine ring, where the ethyl carboxylate group is located in the parent compound, is often crucial for activity. For example, in a series of 3,5-diaryl-3,4-dihydro-2H-pyrroles, the presence of a nitrile group at position 2 was found to be essential for their antiproliferative activity. mdpi.com

Substituents at C-4: Modifications at this position can influence the puckering of the pyrrolidine ring, which in turn affects how the molecule interacts with its biological target. nih.gov

Aromatic Ring Substitutions: In complex derivatives, such as the one mentioned with anti-inflammatory properties, substitutions on appended aromatic rings play a significant role. For Ethyl-2-amino-1-benzamido-5-[2-oxo-2-arylethylidene]-4-oxopyrrolidine-3-carboxylates, the presence of dimethoxy groups on the phenyl ring resulted in a compound with potent antiradical and anti-inflammatory effects. researchgate.net In contrast, a methyl group on the phenyl ring led to a compound with notable antihypoxic activity. researchgate.net

N-Substitution: The substituent on the pyrrolidine nitrogen can also modulate activity. Removing an acetamide (B32628) group from the pyrrolidine nitrogen in one series of compounds resulted in a derivative with different activity profiles. researchgate.net

The following table summarizes the observed effects of specific structural changes on the bioactivity of pyrrolidine derivatives based on published research.

| Compound Series | Structural Modification | Observed Impact on Pharmacological Profile | Reference |

| Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates | Substitution of the aryl ring on the ethylidene moiety | 3,4-dimethoxyphenyl group led to high anti-inflammatory and antiradical activity. A 4-methylphenyl group resulted in antihypoxic activity. | researchgate.net |

| 3,5-diaryl-3,4-dihydro-2H-pyrroles | Modification at the C-2 position | A nitrile group at C-2 was found to be essential for antiproliferative activity. | mdpi.com |

| Imidazo[1,2-b]pyridazine derivatives | Modification of the northern section of the molecule | Removal of an acetamide substitution on the pyrrolidine ring altered the compound's inhibitory activity on nSMase2. | researchgate.net |

Addressing Discrepancies in Biological Activity Reports

Variations in reported biological activities for seemingly similar pyrrolidine derivatives can often be attributed to subtle but significant structural differences. SAR studies are crucial in resolving these apparent discrepancies by providing a clear correlation between a specific molecular structure and its resulting pharmacological effect.

For example, within the same study on ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, different derivatives exhibited distinct primary activities. researchgate.net One derivative, with a 3,4-dimethoxyphenyl group, showed potent anti-inflammatory and antiradical effects. researchgate.net Another, with a 4-methylphenyl group, was most effective as an antihypoxic agent. researchgate.net Without a detailed SAR analysis, these differing outcomes could be seen as contradictory. However, the analysis clarifies that the specific substitution pattern on the aryl ring dictates the primary pharmacological profile of the compound. Therefore, what might appear as a discrepancy is, in fact, a predictable outcome based on the molecule's specific structure. These findings underscore the importance of precise structural characterization when reporting and comparing biological data. researchgate.net

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the characterization of (S)-Ethyl pyrrolidine-2-carboxylate, with each technique offering unique insights into its molecular framework.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The signals for the protons in this compound are expected in distinct regions. The ethyl group protons appear as a characteristic quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group due to spin-spin coupling. The protons on the pyrrolidine (B122466) ring appear as complex multiplets, and the methine proton at the chiral center (C2) is also a multiplet. The N-H proton of the secondary amine typically appears as a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 173-175 |

| Pyrrolidine C2 (CH) | 3.6-3.8 | 59-61 |

| Pyrrolidine C3 (CH₂) | 1.8-2.0 | 29-31 |

| Pyrrolidine C4 (CH₂) | 1.5-1.7 | 24-26 |

| Pyrrolidine C5 (CH₂) | 2.9-3.1 | 46-48 |

| Ester O-CH₂ | 4.0-4.2 (quartet) | 60-62 |

| Ester CH₃ | 1.1-1.3 (triplet) | 14-15 |

| Amine N-H | 2.0-3.0 (broad) | - |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1730-1750 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester group between 1300 and 1000 cm⁻¹, C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹, and N-H bending and stretching vibrations associated with the secondary amine of the pyrrolidine ring. nih.govchemicalbook.com The vibrational spectrum of the parent L-proline has been extensively studied and serves as a basis for the assignments in its ester derivatives. sid.ircore.ac.uk

Raman Spectroscopy: The Raman spectrum provides complementary information to the IR spectrum. For L-proline, CH₂ deformation bands are reported at various wavenumbers including 1446 cm⁻¹ (scissoring) and 1317 cm⁻¹ (twisting). sid.ir Similar vibrations would be expected for the ethyl ester, with additional bands corresponding to the ethyl group. Surface-Enhanced Raman Scattering (SERS) studies on related pyrrolidine compounds have shown selective enhancement of the pyrrolidine ring modes, indicating interaction via the amide group. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium, Broad |

| C-H Stretch (sp³) | 2850-2960 | Medium-Strong |

| C=O Stretch (Ester) | 1730-1750 | Strong |

| N-H Bend | 1580-1650 | Medium |

| C-O Stretch (Ester) | 1000-1300 | Strong |

UV-Vis Spectroscopy: this compound contains a carbonyl group, which is a chromophore that absorbs in the UV region. The spectrum is expected to show a weak absorption maximum (λmax) between 270-300 nm, corresponding to the n→π* electronic transition of the ester carbonyl group. sigmaaldrich.com Saturated amines, like the pyrrolidine ring, also show weak absorptions in the UV region. Stronger π→π* transitions would occur at shorter wavelengths, typically below 200 nm.

Fluorescence Spectroscopy: Simple aliphatic esters and secondary amines like this compound are not typically fluorescent. Fluorescence generally requires more extended conjugated π-systems or specific aromatic fluorophores. Therefore, this compound is not expected to exhibit significant fluorescence emission upon excitation.

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 143. The fragmentation is dictated by the functional groups present. A key fragmentation pathway for proline and its derivatives is the cleavage of the ring, leading to a characteristic and often most intense peak. For L-Proline ethyl ester, the base peak in the GC-MS spectrum is observed at m/z 70. nih.gov This fragment corresponds to the pyrrolidiniumyl cation formed by the loss of the carboethoxy group (-COOEt). Other significant fragmentations include the loss of the ethoxy group (-OC₂H₅, M-45) and the entire ester group (-COOC₂H₅, M-73). hmdb.ca

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like this compound. It allows for the separation of the compound from a mixture before its detection by mass spectrometry. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are powerful techniques for analyzing less volatile or thermally labile pyrrolidine derivatives, often used in complex biological matrices or for monitoring chemical reactions. researchgate.net Chiral LC methods can be employed to separate the (S) and (R) enantiomers.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 143 | [C₇H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 98 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 70 | [C₄H₈N]⁺ | Loss of carboethoxy radical (Base Peak) nih.gov |

Diffraction Methods for Solid-State Analysis

Diffraction techniques are used to determine the arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and stereochemical information.

Powder Diffraction: X-ray powder diffraction (XRPD) is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that can serve as a fingerprint for identifying a specific crystalline phase of the compound.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is the cornerstone for analyzing this compound, providing the means to separate the target compound from impurities and its corresponding enantiomer. High-performance liquid chromatography (HPLC) is particularly powerful in this regard. scielo.br

HPLC is the preferred method for assessing the purity and enantiomeric excess (e.e.) of proline derivatives like this compound. scielo.br The technique can be adapted for both achiral and chiral separations, depending on the analytical goal.

Achiral HPLC: In achiral, or normal-phase and reverse-phase HPLC, the primary goal is to determine the chemical purity of the sample. nih.gov This is achieved by separating the main compound from any byproducts, starting materials, or degradation products. A typical setup involves a standard stationary phase, like a C18 column, and a mobile phase designed to elute the compound of interest as a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Chiral HPLC: Determining the enantiomeric excess is crucial for compounds intended for stereoselective synthesis. researchgate.net Chiral HPLC directly separates the (S)- and (R)-enantiomers, allowing for precise quantification of each. This is accomplished using a chiral stationary phase (CSP), which interacts differently with each enantiomer. researchgate.netsigmaaldrich.com Polysaccharide-based and macrocyclic glycopeptide-based columns are common choices for this type of separation. sigmaaldrich.comsigmaaldrich.com

For proline and its derivatives, which may lack a strong chromophore for UV detection, pre-column derivatization is often employed. researchgate.net A fluorescent or UV-active tag is attached to the molecule, enhancing detection sensitivity. For instance, derivatization of proline with a reagent like NBD-Cl allows for detection at 465 nm. researchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol (B145695), is optimized to achieve baseline separation of the two enantiomer peaks. researchgate.netresearchgate.net

The following table outlines representative conditions for the chiral HPLC analysis of related proline derivatives, illustrating the common parameters involved.

Table 1: Example HPLC Conditions for Chiral Proline Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Chiralcel OD-H (250 x 4.6 mm) | researchgate.net |

| Mobile Phase | n-hexane:isopropanol (85:15 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 254 nm and Optical Rotation (OR) | researchgate.netresearchgate.net |

| Temperature | 25°C | researchgate.net |

| Derivatization Agent | Aniline (for Thiazolidine-2-Carboxylic Acid) | researchgate.net |

Other Advanced Characterization Techniques (e.g., Scanning Electron Microscopy–Energy Dispersive X-ray Spectroscopy, Thermal Analysis)

While chromatographic and standard spectroscopic methods (NMR, IR) are primary, other advanced techniques can provide further structural and compositional information, although they are less commonly reported specifically for a simple liquid compound like this compound.

Scanning Electron Microscopy–Energy Dispersive X-ray Spectroscopy (SEM-EDX): SEM-EDX is a powerful surface analysis technique. SEM provides high-resolution images of a sample's morphology, while EDX identifies the elemental composition of the analyzed area. nih.govjhna.org For a pure liquid sample like this compound, SEM would not be the standard method for characterization. However, if the compound were part of a solid composite, a metal complex, or an immobilized catalyst, SEM-EDX could be used. nih.gov The analysis would confirm the presence of expected elements (Carbon, Nitrogen, Oxygen) and their distribution on the solid support material. nih.govjhna.org

Thermal Analysis: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), monitor changes in a material's physical properties as a function of temperature.

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions like melting points and glass transitions. mdpi.com For this compound, DSC could precisely determine its melting point if it were to be solidified at low temperatures.

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile. This analysis would reveal the temperature at which the ester begins to decompose.

These techniques are particularly valuable when the compound is incorporated into a more complex system, such as a metal-organic framework or a polymer, to understand how the presence of the molecule affects the thermal properties of the bulk material. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, such as atoms and molecules. It is a widely used method for quantitative prediction of molecular properties. For molecules like (S)-Ethyl pyrrolidine-2-carboxylate, DFT calculations can elucidate its geometry, electronic distribution, and chemical reactivity. A common approach involves using a functional, such as B3LYP, with a basis set like 6-311G++(d,p) to perform calculations nih.gov.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity.

For proline derivatives, the pyrrolidine (B122466) ring and the carboxylate group are the primary sites of electronic activity nih.gov. The nitrogen atom's lone pair contributes significantly to the HOMO, making it a potential site for electrophilic attack. The carbonyl group of the ester is an electron-withdrawing group, influencing the LUMO and making the carbonyl carbon susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for a Pyrrolidine Derivative

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference, indicating chemical stability |

Note: The values in this table are illustrative for a typical pyrrolidine derivative and not specific experimental or calculated values for this compound.

DFT calculations are also employed to predict spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, computational spectra can be generated and compared with experimental data to confirm the molecular structure nih.gov.

For this compound, key vibrational modes would include the C=O stretching of the ester group, C-N stretching of the pyrrolidine ring, and C-O stretching of the ester. DFT can predict the wavenumbers for these vibrations. Similarly, 1H and 13C NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. For instance, experimental IR data for the related compound Ethyl (S)-(+)-2-pyrrolidone-5-carboxylate shows characteristic peaks that can be correlated with computationally predicted vibrations thermofisher.com.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm-1) | Typical Experimental Range (cm-1) |

| N-H Stretch (Pyrrolidine) | 3350 | 3300-3500 |

| C=O Stretch (Ester) | 1735 | 1735-1750 |

| C-O Stretch (Ester) | 1200 | 1150-1250 |

| C-N Stretch (Pyrrolidine) | 1100 | 1020-1250 |

Note: Predicted values are representative and depend on the level of theory and basis set used in the calculation.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme, and to study the stability and dynamics of the resulting complex.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This is crucial in drug discovery for screening potential drug candidates. As a proline derivative, this compound is structurally similar to the proline residues that are often critical for binding in many biological systems, such as in angiotensin-converting enzyme (ACE) inhibitors nih.gov.

A docking study would involve placing the this compound molecule into the active site of a target protein. The simulation would then explore various conformations and orientations of the ligand, scoring them based on binding energy. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 3: Typical Interactions Analyzed in a Molecular Docking Study

| Interaction Type | Potential Atoms on this compound | Potential Interacting Residues on Protein |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) | Tyr, Ser, Thr, Asn, Gln |

| Hydrogen Bond (Donor) | Amine Hydrogen (N-H) | Asp, Glu, Carbonyl backbone |

| Hydrophobic Interactions | Pyrrolidine ring, Ethyl group | Ala, Val, Leu, Ile, Phe |

Modeling enzyme-substrate interactions provides detailed insights into catalytic mechanisms. The pyrrolidine ring of proline plays a significant role in protein folding and catalysis, often involving cis-trans isomerization, a process that can be catalyzed by enzymes known as peptidyl-prolyl-cis/trans-isomerases (PPIases) nih.govsigmaaldrich.com.

Computational models can simulate the interaction of proline-containing substrates with these enzymes. For a molecule like this compound, which mimics a proline residue, such simulations could model how it fits into the enzyme's active site. MD simulations can further reveal the dynamic behavior of the enzyme-substrate complex over time, illustrating conformational changes that occur during the catalytic cycle. These models can help to understand the role of specific amino acid residues in the active site in substrate recognition, binding, and turnover.

Mechanistic Insights from Computational Approaches

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates, and determine the energy barriers associated with different reaction pathways.

The synthesis of pyrrolidine rings is a fundamental process in organic chemistry, and computational studies have provided deep mechanistic understanding of various synthetic routes acs.orgorganic-chemistry.org. For example, DFT calculations have been used to investigate the mechanism of copper-catalyzed intramolecular C-H amination to form pyrrolidines nih.govacs.org. These studies compute the energies of proposed intermediates and transition states, helping to distinguish between different possible mechanisms, such as those involving nitrene insertion versus radical-based pathways. Such computational insights are crucial for optimizing reaction conditions and developing new synthetic methodologies for creating complex pyrrolidine-containing molecules.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Strategies for Chiral Pyrrolidine-2-carboxylates

The pyrrolidine (B122466) ring is a fundamental scaffold in many biologically active compounds. nih.gov Consequently, the development of efficient and stereoselective methods for the synthesis of chiral pyrrolidine-2-carboxylates and their derivatives is a significant area of ongoing research. Traditional approaches often begin with proline or 4-hydroxyproline, utilizing their inherent chirality to construct more complex molecules. nih.gov

Emerging strategies are focused on improving efficiency, stereoselectivity, and substrate scope. These include:

Asymmetric Catalysis: The use of chiral catalysts, such as iridacycle complexes, enables the direct synthesis of enantioenriched pyrrolidines from simple starting materials like racemic diols and primary amines. organic-chemistry.org

C-H Functionalization: Rhodium-catalyzed intramolecular C-H amination of unactivated C(sp³)-H bonds provides a direct route to pyrrolidines with high regio- and chemoselectivity. organic-chemistry.orgacs.org This method allows for the late-stage functionalization of complex molecules.

Cycloaddition Reactions: 1,3-dipolar cycloadditions are a classic and effective method for constructing five-membered heterocyclic rings, including pyrrolidines. nih.gov The reaction's regio- and stereoselectivity can be controlled by the choice of the 1,3-dipole and the dipolarophile. nih.gov

Novel Cyclization Methods: Acid-promoted cyclization of N-carbamate-protected amino alcohols and the intramolecular Schmidt reaction of ω-azido carboxylic acids represent innovative approaches to pyrrolidine synthesis. organic-chemistry.org

These advanced synthetic methods are crucial for accessing a wider diversity of chiral pyrrolidine-2-carboxylate analogs, which are essential for exploring new applications in medicinal chemistry and catalysis.

Expanding the Scope of Organocatalytic Applications

(S)-Ethyl pyrrolidine-2-carboxylate and its derivatives, particularly those based on proline, are foundational in the field of organocatalysis. Proline-based catalysts are well-known for their ability to promote a variety of asymmetric transformations. Future research in this area is directed towards expanding the utility of these catalysts.

Key areas of development include:

New Reaction Types: Researchers are continuously exploring the application of pyrrolidine-based organocatalysts in novel asymmetric reactions beyond the well-established aldol (B89426) and Mannich reactions.

Enhanced Catalyst Design: The synthesis of modified pyrrolidine catalysts with improved activity, selectivity, and stability is a major focus. For instance, the introduction of specific substituents on the pyrrolidine ring can fine-tune the catalyst's steric and electronic properties.

Broader Substrate Scope: Efforts are being made to apply these organocatalytic systems to a wider range of substrates, including less reactive starting materials.

The development of more versatile and efficient organocatalysts derived from this compound will continue to provide powerful tools for the stereoselective synthesis of complex organic molecules.

Rational Design of Derivatives with Enhanced and Selective Biological Activities

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov this compound serves as a versatile starting material for the synthesis of a wide array of biologically active compounds. The rational design of new derivatives with improved potency and selectivity is a key research focus.

Recent studies have highlighted the potential of pyrrolidine derivatives in various therapeutic areas:

Anticancer Agents: Derivatives of 5-oxopyrrolidine have shown promising anticancer activity against cell lines such as A549 lung cancer cells. nih.gov The introduction of different substituents allows for the modulation of cytotoxic effects. nih.gov

Antimicrobial Agents: Certain pyrrolidinone derivatives have demonstrated significant antibacterial activity, including against multidrug-resistant strains like Staphylococcus aureus. nih.govuomustansiriyah.edu.iq